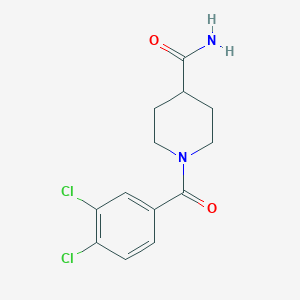
1-(3,4-dichlorobenzoyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorobenzoyl)-4-piperidinecarboxamide, commonly known as DPC, is a chemical compound that has gained significant attention in the field of scientific research. DPC belongs to the class of benzoylpiperidines and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of DPC involves the inhibition of TRPM8 channel activity. TRPM8 is a cold and menthol receptor that is expressed in various tissues, including the nervous system, prostate, and lung. TRPM8 activation has been implicated in various physiological processes, such as thermoregulation, pain sensation, and cancer progression. DPC binds to the pore region of TRPM8 and inhibits its activity, leading to a decrease in intracellular calcium levels and subsequent downstream effects.
Biochemical and Physiological Effects:
DPC has been found to have various biochemical and physiological effects, depending on the target tissue and cell type. In the nervous system, DPC has been shown to reduce cold and mechanical hypersensitivity in animal models of neuropathic pain. In cancer cells, DPC has been found to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation and tumor growth. In immune cells, DPC has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPC has several advantages for lab experiments, including its high potency and selectivity for TRPM8 channel inhibition. DPC has also been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for in vivo studies. However, DPC has some limitations, such as its limited solubility in aqueous solutions, which may require the use of organic solvents for experiments.
Direcciones Futuras
DPC has several potential future directions for scientific research. In neuroscience, DPC could be studied for its potential therapeutic applications in neuropathic pain and cold hypersensitivity. In oncology, DPC could be studied for its potential adjuvant therapy in combination with chemotherapy and radiation therapy. In immunology, DPC could be studied for its potential therapeutic applications in autoimmune and inflammatory diseases. Additionally, DPC could be further optimized for its pharmacokinetic properties and solubility to improve its potential as a drug candidate.
Métodos De Síntesis
DPC can be synthesized through a multistep process involving the reaction of 3,4-dichlorobenzoyl chloride with piperidine followed by carboxamidation. The yield of DPC can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
DPC has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, DPC has been shown to selectively inhibit the activity of the transient receptor potential melastatin 8 (TRPM8) channel, which plays a crucial role in the sensation of cold. DPC has also been found to have antinociceptive effects, making it a potential candidate for the treatment of chronic pain.
In oncology, DPC has been studied for its ability to inhibit the growth of cancer cells. DPC has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. DPC has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In immunology, DPC has been studied for its ability to modulate the immune response. DPC has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of autoimmune and inflammatory diseases.
Propiedades
IUPAC Name |
1-(3,4-dichlorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-10-2-1-9(7-11(10)15)13(19)17-5-3-8(4-6-17)12(16)18/h1-2,7-8H,3-6H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQKMDQTJPFHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
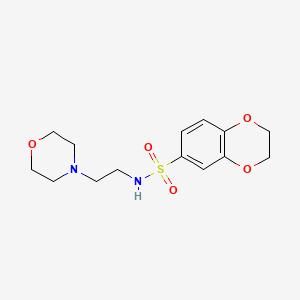
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B5822970.png)
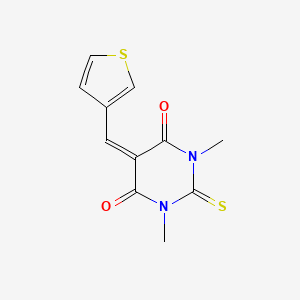
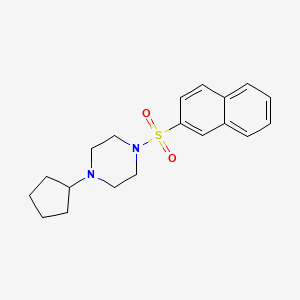
![1-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5822992.png)
![(4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine](/img/structure/B5822993.png)
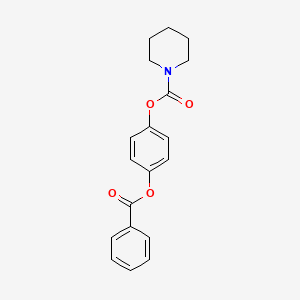
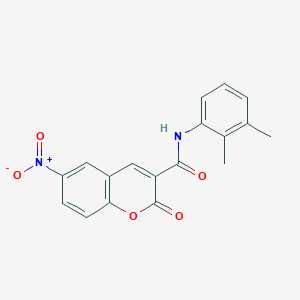
![N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide](/img/structure/B5823010.png)
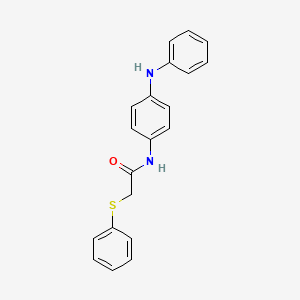
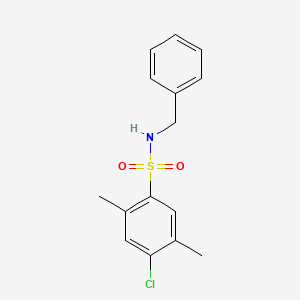
![methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5823043.png)
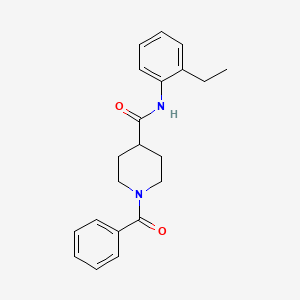
![N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B5823055.png)
